

Comparative Efficacy of Cefcapene Pivoxil and Cefteteram Pivoxil in Respiratory Tract Infections

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Compound of Interest

Compound Name: Cefcapene pivoxil

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A review of clinical and in vitro data suggests comparable efficacy between the third-generation oral cephalosporins **Cefcapene pivoxil** and Cefteteram pivoxil in the treatment of chronic respiratory tract infections. While both demonstrate broad-spectrum antibacterial activity, subtle differences in their in vitro potency against specific pathogens may exist.

A head-to-head, double-blind clinical trial involving 171 patients with chronic respiratory tract infections revealed no statistically significant difference in the clinical efficacy of **Cefcapene pivoxil** and Cefteteram pivoxil.^{[1][2]} The study reported a clinical efficacy rate of 80.2% for **Cefcapene pivoxil** administered at 450 mg/day, compared to 78.9% for Cefteteram pivoxil at a 600 mg/day dosage.^{[1][2]}

Similarly, the bacteriological eradication rates were comparable, with **Cefcapene pivoxil** achieving a 60.5% elimination rate of causative bacteria, while Cefteteram pivoxil achieved a 65.9% rate.^{[1][2]} Both treatments were well-tolerated, with side effects observed in 6.0% of patients receiving **Cefcapene pivoxil** and 6.4% of those receiving Cefteteram pivoxil.^{[1][2]} The incidence of abnormal laboratory findings was identical for both drugs at 13.9%.^{[1][2]}

In Vitro Antibacterial Activity

Both **Cefcapene pivoxil** and Cefteteram pivoxil are prodrugs that are hydrolyzed to their active forms, Cefcapene and Cefteteram respectively, after oral administration. These active moieties exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

While a direct comparative in vitro study providing MIC90 data for both compounds against a wide range of pathogens is not readily available in the reviewed literature, individual studies provide insights into their antibacterial spectrum.

Cefcapene has demonstrated potent in vitro activity against common respiratory pathogens. The MIC90 values for Cefcapene against key bacteria are summarized below:

Pathogen	Cefcapene MIC90 (µg/mL)
Streptococcus pneumoniae	0.5
Haemophilus influenzae	≤0.06
Moraxella catarrhalis	≤0.125
Klebsiella pneumoniae	0.5
Staphylococcus aureus (MSSA)	4

Cefteram also exhibits a broad spectrum of activity. While specific comparative MIC90 values are not available from the searched literature, it is known to be effective against a similar range of Gram-positive and Gram-negative bacteria responsible for respiratory tract infections.

Experimental Protocols

Comparative Clinical Trial of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections

Objective: To compare the efficacy and safety of **Cefcapene pivoxil** and Cefteram pivoxil in patients with chronic respiratory tract infections.

Study Design: A multicenter, randomized, double-blind, parallel-group comparative study.

Patient Population: 171 adult patients with a clinical diagnosis of chronic respiratory tract infection, including chronic bronchitis, bronchiectasis with infection, and secondary infections in chronic respiratory diseases.

Treatment Regimen:

- Group 1: **Cefcapene pivoxil** (CFPN-PI) 150 mg (potency) tablets, administered three times daily (450 mg/day) for 14 days.
- Group 2: Ceftoram pivoxil (CFTM-PI) 200 mg (potency) tablets, administered three times daily (600 mg/day) for 14 days.

Efficacy Evaluation:

- Clinical Efficacy: Assessed based on the improvement of clinical signs and symptoms (cough, sputum, dyspnea, etc.) at the end of treatment and at a follow-up visit. Efficacy was categorized as "markedly improved," "moderately improved," "slightly improved," or "no change." The clinical efficacy rate was the percentage of patients with "moderately improved" or "markedly improved" outcomes.
- Bacteriological Efficacy: Determined by the eradication or persistence of causative pathogens isolated from sputum samples at baseline and after treatment.

Safety Evaluation: Monitored through the recording of adverse events and laboratory tests (hematology, blood chemistry, and urinalysis) conducted before, during, and after the treatment period.

Mechanism of Action and Pharmacokinetics

Both **Cefcapene pivoxil** and Ceftoram pivoxil are third-generation cephalosporins that act as prodrugs. Following oral administration, they are absorbed in the gastrointestinal tract and then hydrolyzed by esterases into their active forms, Cefcapene and Ceftoram. These active metabolites inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.

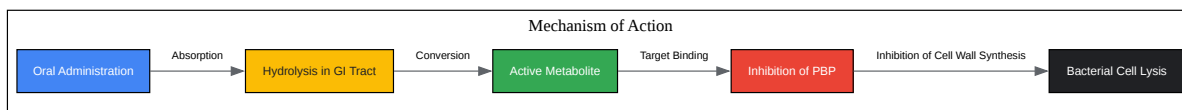
A direct comparative pharmacokinetic study between **Cefcapene pivoxil** and Ceftoram pivoxil was not identified in the reviewed literature. However, individual pharmacokinetic studies provide some parameters for each drug.

Pharmacokinetic Parameters

Parameter	Cefcapene Pivoxil	Cefteram Pivoxil
Active Metabolite	Cefcapene	Cefteram
Time to Peak Concentration (Tmax)	~2-3 hours	~2-3 hours
Elimination Half-life (t1/2)	~1.1-1.4 hours	~1.5-2.0 hours
Primary Route of Excretion	Renal	Renal

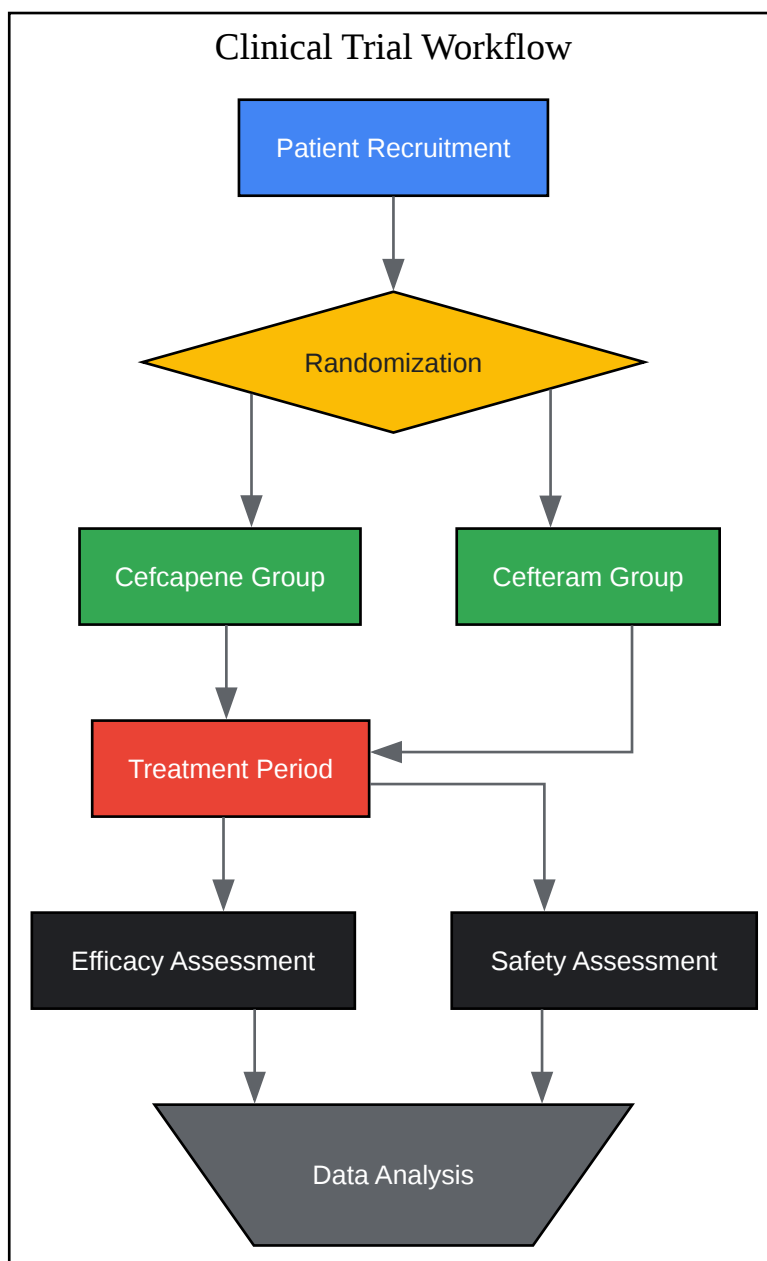
Logical Relationships and Experimental Workflow

The following diagrams illustrate the mechanism of action and the workflow of the comparative clinical trial.



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Caption: Mechanism of Action for Pivoxil Prodrug Cephalosporins.



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Caption: Double-Blind Comparative Clinical Trial Workflow.

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References

- 1. Comparative Clinical Study of Cefcapene Pivoxil and Cefteteram Pivoxil in Chronic Respiratory Tract Infections by a Double-blind Method | Semantic Scholar [semanticscholar.org]
- 2. Comparative clinical study of cefcapene pivoxil and cefteteram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
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